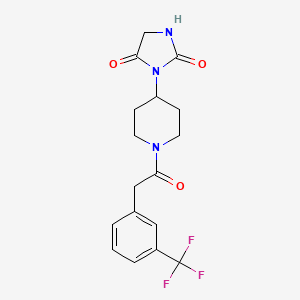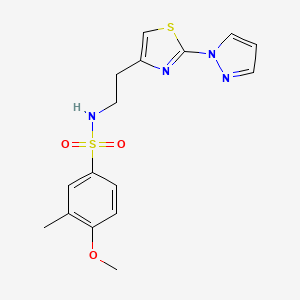
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
The synthesis of thiazole and pyrazole derivatives often involves the reaction of various precursors under specific conditions . For example, a broad range of thiazole compounds containing pyrazole were initially produced with the synthesis of compound 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl) thiazole, and after a series of subsequent reactions, the final products were obtained .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would depend on its specific structure. Thiazole was first described by Hantzsch and Weber (1887). It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives, including our compound of interest, have been investigated for their potential in cancer treatment. Their ability to inhibit cell growth, induce apoptosis, and interfere with cancer cell signaling pathways makes them promising candidates. Researchers have explored the impact of this compound on specific cancer types, such as breast, lung, and colon cancer .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Our compound may play a role in combating bacterial and fungal infections. Researchers have studied its effects against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species .
Anti-inflammatory Effects
Indole derivatives can modulate inflammatory responses by targeting specific pathways. Investigations have highlighted their potential as anti-inflammatory agents. Our compound might contribute to reducing inflammation associated with autoimmune diseases or chronic conditions .
Antioxidant Potential
The presence of a methoxy group in our compound suggests antioxidant properties. Antioxidants help neutralize free radicals, protecting cells from oxidative damage. Researchers have explored its radical-scavenging abilities and potential health benefits .
Ulcerogenic Index Assessment
Indole derivatives have been evaluated for their impact on gastric mucosa. The ulcerogenic index measures the likelihood of causing ulcers. Our compound’s profile in this regard could provide insights into its safety and gastrointestinal effects .
Molecular Simulation Studies
A recent study investigated the antipromastigote activity of a related compound. Molecular simulations revealed its favorable binding pattern in a specific enzyme pocket, suggesting potential therapeutic relevance .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Read more Phytochemical studies have shown that the species produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which exhibit various biological activities, including antioxidant and anticancer effects. Read more Molecular simulation study justified the potent in vitro antipromastigote activity of a related compound. Read more A brief review of the biological potential of indole derivatives. Read more
Mécanisme D'action
Target of action
Thiazoles and pyrazoles, the classes of compounds that “4-methoxy-3-methyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide” belongs to, are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of action
Thiazole and pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetic properties of thiazole and pyrazole derivatives can vary widely depending on the specific compound and its chemical structure .
Result of action
Thiazole and pyrazole derivatives are known to have a variety of effects, including antimicrobial, antiviral, and anticancer activities .
Action environment
Environmental factors can often influence the action of thiazole and pyrazole derivatives .
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-12-10-14(4-5-15(12)23-2)25(21,22)18-8-6-13-11-24-16(19-13)20-9-3-7-17-20/h3-5,7,9-11,18H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPLJBPXXPYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


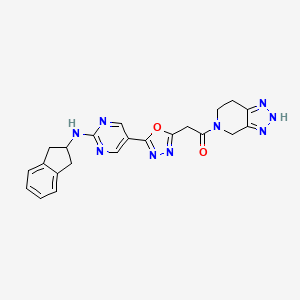
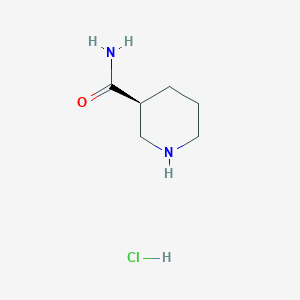
![6-Amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2640139.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2640140.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)
![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)
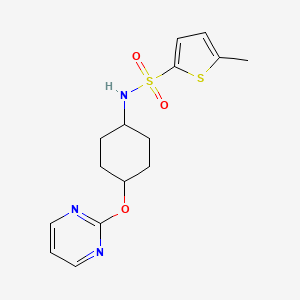
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)
